

Octanol-Water Partition Coefficient of Diisohexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B092407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Log Kow) of **Diisohexyl phthalate**, a key parameter in assessing its environmental fate and toxicological profile. This document collates available quantitative data, details established experimental protocols for Log Kow determination, and explores the potential signaling pathways through which this compound may exert biological effects.

Data Presentation: Quantitative Overview of Log Kow

The octanol-water partition coefficient (Log Kow) is a critical physicochemical property that describes the lipophilicity of a substance. For **Diisohexyl phthalate**, a definitive experimentally determined Log Kow is not readily available in the public domain. However, data for its isomers, related compounds, and estimated values provide a working range.

Diisohexyl phthalate is often a complex mixture of branched and linear isomers, with the primary CAS number for the technical mixture being 68515-50-4.[1][2] Specific isomers are identified by CAS numbers 146-50-9 and 71850-09-4.[1][3] The closely related linear isomer is Di-n-hexyl phthalate (CAS 84-75-3).[4][5]

The available quantitative data for the Log Kow of **Diisohexyl phthalate** and its related compounds are summarized in the table below.

Compound Name	CAS Number	Log Kow Value	Value Type	Source
Diisohexyl phthalate	146-50-9	6.58	Not Specified	Doctoral Thesis
Diisohexyl phthalate (branched and linear)	68515-50-4	6.46	Estimated	EPI Suite™
Diisohexyl phthalate	71850-09-4 / 146-50-9	6.3	Computed (LogP)	PubChem[3]
Di-n-hexyl phthalate	84-75-3	6.82	Experimental	USEPA[4]
Di-n-hexyl phthalate	84-75-3	6.30	Not Specified	NICNAS[5]

Experimental Protocols for Log Kow Determination

The determination of the octanol-water partition coefficient is typically performed using standardized methods. The two most common and officially recognized protocols for highly hydrophobic compounds like **Diisohexyl phthalate** are the Slow-Stirring Method (OECD 123) and the Shake-Flask Method (OECD 107/EPA OPPTS 830.7550).

Slow-Stirring Method (OECD Guideline 123)

This method is particularly suitable for highly hydrophobic substances with expected Log Kow values greater than 5, as it minimizes the formation of micro-emulsions that can interfere with accurate measurements.[6][7][8]

Principle: The slow-stirring method involves the gentle stirring of a biphasic system of n-octanol and water with the test substance. This controlled agitation facilitates the partitioning of the substance between the two phases until equilibrium is reached, without forming an emulsion.

Apparatus:

- A thermostated stirred reactor or a jacketed glass vessel with a temperature control system.
- A stirrer with a variable speed motor.
- Analytical instrumentation for quantifying the test substance in both phases (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC).

Procedure:

- Preparation of Phases: Both n-octanol and water are pre-saturated with each other by stirring them together for at least 24 hours, followed by a separation period of at least 24 hours.
- Introduction of the Test Substance: The test substance is dissolved in n-octanol at a concentration that is below its saturation limit in both n-octanol and water.
- Equilibration: The n-octanol phase containing the test substance is carefully layered onto the water phase in the reaction vessel. The system is then stirred gently at a constant temperature (typically 25 °C) to create a vortex at the interface of the two phases. The stirring speed should be sufficient to ensure mixing at the interface but slow enough to avoid the formation of an emulsion.
- Sampling: At regular intervals, stirring is stopped, and samples are carefully withdrawn from both the n-octanol and water phases. Care must be taken to avoid cross-contamination of the phases during sampling.
- Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.
- Determination of Equilibrium: The ratio of the concentrations in the n-octanol and water phases is calculated for each time point. Equilibrium is considered to be reached when this ratio remains constant over several consecutive time points.
- Calculation of Log Kow: The Log Kow is calculated as the logarithm of the mean of the concentration ratios at equilibrium.

Shake-Flask Method (OECD Guideline 107 / EPA OPPTS 830.7550)

The shake-flask method is a simpler and more rapid technique, generally suitable for substances with Log Kow values up to 4 or 5.^{[9][10][11]} For highly hydrophobic substances, it is prone to the formation of stable emulsions, which can lead to inaccurate results.

Principle: This method involves shaking a mixture of n-octanol, water, and the test substance in a sealed vessel until partitioning equilibrium is achieved. The phases are then separated, and the concentration of the substance in each phase is determined.

Apparatus:

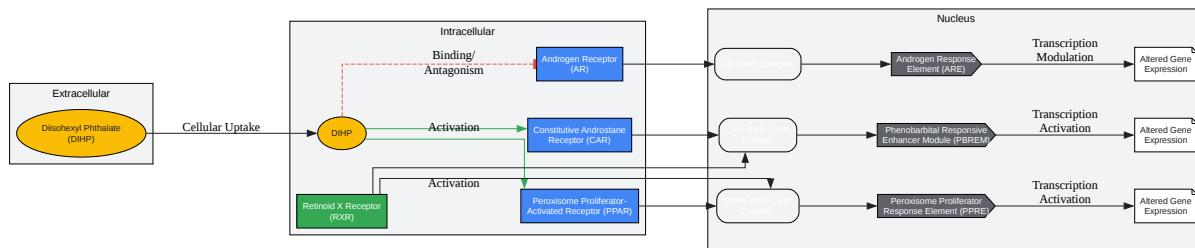
- Separatory funnels or centrifuge tubes with stoppers.
- A mechanical shaker or vortex mixer.
- A centrifuge for phase separation.
- Analytical instrumentation for quantification.

Procedure:

- **Preparation of Phases:** As with the slow-stirring method, n-octanol and water are pre-saturated with each other.
- **Introduction of the Test Substance:** The test substance is dissolved in one of the phases, typically n-octanol.
- **Equilibration:** The two phases are combined in a separatory funnel or centrifuge tube in a predetermined volume ratio. The vessel is then shaken vigorously for a set period (e.g., 5-15 minutes) to facilitate partitioning.
- **Phase Separation:** After shaking, the mixture is allowed to stand to allow the phases to separate. For substances that form emulsions, centrifugation is often necessary to achieve a clear separation.

- Sampling and Analysis: Aliquots are carefully taken from each phase and analyzed to determine the concentration of the test substance.
- Calculation of Log Kow: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The Log Kow is the base-10 logarithm of this value.

Potential Signaling Pathways and Endocrine Disruption


Phthalates, as a class of chemicals, are known for their potential to act as endocrine-disrupting chemicals (EDCs).^[3] While specific studies on the signaling pathways affected by **Diisohexyl phthalate** are limited, significant research on its close structural analog, Di(2-ethylhexyl) phthalate (DEHP), provides a strong basis for inferring potential mechanisms of action. The primary modes of endocrine disruption for phthalates involve interactions with nuclear receptors.

Androgen Receptor (AR) Signaling: DEHP and its metabolites have been shown to interact with the androgen receptor, a key regulator of male reproductive development and function.^{[12][13]} These interactions can be antagonistic, meaning they block the normal binding of androgens like testosterone to the receptor. This can lead to a disruption of androgen-dependent gene expression, potentially contributing to adverse effects on the male reproductive system.

Constitutive Androstane Receptor (CAR) Signaling: DEHP has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism of xenobiotics and endogenous compounds.^[14] ^[15]^[16]^[17] Activation of CAR can lead to the upregulation of genes encoding drug-metabolizing enzymes, which may alter the metabolism of other substances in the body.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Metabolites of DEHP are known agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR α and PPAR γ .^[18]^[19]^[20]^[21] PPARs are involved in regulating lipid metabolism, inflammation, and cellular differentiation. Activation of these receptors by phthalates can disrupt these processes, potentially leading to effects on the liver and reproductive system.

Based on the evidence from structurally similar phthalates, the following diagram illustrates the potential signaling pathways through which **Diisohexyl phthalate** may exert its endocrine-disrupting effects.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways of **Diisohexyl Phthalate** (DIHP) as an endocrine disruptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. accustandard.com [accustandard.com]
- 3. Diisohexyl phthalate | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Slow-stirring method for determining the n-octanol/water partition coefficient (pow) for highly hydrophobic chemicals: Performance evaluation in a ring test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 8. search.library.doc.gov [search.library.doc.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 11. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Di(2-ethylhexyl) phthalate Is a Highly Potent Agonist for the Human Constitutive Androstane Receptor Splice Variant CAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Di-(2-ethylhexyl)-phthalate (DEHP) activates the constitutive androstane receptor (CAR): a novel signalling pathway sensitive to phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]
- 18. PPAR α - and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of the peroxisome proliferator-activated receptor gamma (Ppary) and matrix metalloproteinases-2 and -9 (Mmp-2 and -9) in the mechanism of action of di(2-ethylhexyl)phthalate (DEHP) in cultured mouse brain astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Octanol-Water Partition Coefficient of Diisohexyl Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092407#octanol-water-partition-coefficient-of-diisohexyl-phthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com